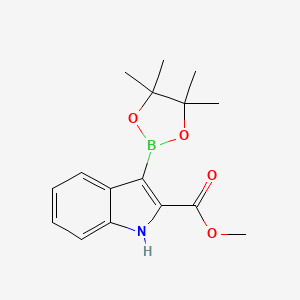
Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate” is a chemical compound. It is a derivative of isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of isoxazole derivatives, including “this compound”, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Research has focused on the synthesis of novel compounds related to Methyl 4-((5-cyclopropylisoxazole-3-carboxamido)methyl)piperidine-1-carboxylate. For instance, Galenko et al. (2015) described the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction, showcasing the methodology for introducing substituents to nitrogen-containing heterocycles, which could include derivatives similar to the requested compound (Galenko et al., 2015).
- Matulevičiūtė et al. (2021) developed and characterized novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, indicating the versatility of piperidine derivatives in synthesizing heterocyclic amino acids for potential pharmaceutical applications (Matulevičiūtė et al., 2021).
Biological Evaluation and Potential Therapeutic Applications
- Compounds related to this compound have been evaluated for various biological activities. Kumar et al. (2008) described the atom economic, stereoselective synthesis of spiro-piperidin-4-ones, evaluating their activity against Mycobacterium tuberculosis, highlighting the potential of piperidine derivatives in developing new antimycobacterial agents (Kumar et al., 2008).
- Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrating the utility of piperidine derivatives in noninvasively imaging neuroinflammation and potentially aiding in the diagnosis and monitoring of neuropsychiatric disorders (Horti et al., 2019).
Chemical Properties and Interactions
- The chemical properties and interactions of compounds like this compound have been explored to understand their mechanism of action or to improve their synthetic methodologies. Renzulli et al. (2011) discussed the disposition and metabolism of a novel orexin receptor antagonist, illustrating the metabolic pathways and potential for modification in compounds with similar structural motifs (Renzulli et al., 2011).
Eigenschaften
IUPAC Name |
methyl 4-[[(5-cyclopropyl-1,2-oxazole-3-carbonyl)amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-21-15(20)18-6-4-10(5-7-18)9-16-14(19)12-8-13(22-17-12)11-2-3-11/h8,10-11H,2-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKZMCIJAGNUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C2=NOC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5S)-3-Oxabicyclo[3.3.1]nonan-7-amine;hydrochloride](/img/structure/B2938270.png)
![N-{5-[(4-METHOXYPHENYL)METHYL]-1,3-THIAZOL-2-YL}-3-[5-(4-METHYLPHENYL)FURAN-2-YL]PROPANAMIDE](/img/structure/B2938271.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2938272.png)


![1-[7-Chloro-3-(4-ethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]-4-(4-fluorophenyl)piperazine](/img/structure/B2938280.png)






